molecular formula C9H14N2O2S B13576116 Ethyl (4-methylthiazol-2-yl)alaninate

Ethyl (4-methylthiazol-2-yl)alaninate

Cat. No.: B13576116
M. Wt: 214.29 g/mol
InChI Key: XKPRWOLABVXHSQ-UHFFFAOYSA-N
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Description

Ethyl (4-methylthiazol-2-yl)alaninate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group attached to the alaninate moiety, which is further substituted with a 4-methylthiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-methylthiazol-2-yl)alaninate can be synthesized through a multi-step process involving the formation of the thiazole ring followed by esterification. One common method involves the reaction of 2-bromo-1-(4-methylthiazol-2-yl)ethanone with ethyl alaninate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques have been developed to streamline the process, reducing the number of steps and improving overall yield. These methods often utilize commercially available starting materials and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methylthiazol-2-yl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and application .

Scientific Research Applications

Ethyl (4-methylthiazol-2-yl)alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of ethyl (4-methylthiazol-2-yl)alaninate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .

Comparison with Similar Compounds

Ethyl (4-methylthiazol-2-yl)alaninate can be compared with other thiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the alaninate moiety.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)7(3)11-9-10-6(2)5-14-9/h5,7H,4H2,1-3H3,(H,10,11)

InChI Key

XKPRWOLABVXHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1=NC(=CS1)C

Origin of Product

United States

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